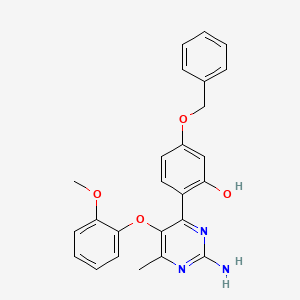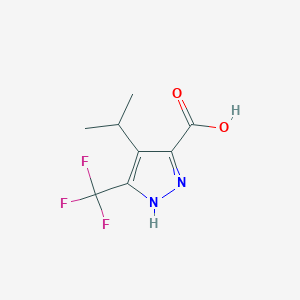![molecular formula C17H12N2OS B2856149 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 157946-23-1](/img/structure/B2856149.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile, also known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTA-EG6 belongs to a class of compounds known as acrylonitriles, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial activity, and anti-inflammatory properties. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been found to induce apoptosis and cell cycle arrest in cancer cells, while also possessing antibacterial activity against various bacterial strains. Additionally, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the scientific research of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile. One potential direction is to further investigate its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an antibacterial agent, particularly in the treatment of antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
Synthesemethoden
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can also be synthesized using a one-pot reaction, which involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde and malononitrile.
Wissenschaftliche Forschungsanwendungen
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has shown promising results in various scientific research applications, including cancer therapy, antibacterial activity, and anti-inflammatory properties. Studies have shown that (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)21-17/h2-10H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSHAYDQCAPKA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)
![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)
